1,3-Bis-[(1S)-2,2-dimethyl-1-(1-naphthyl)-propyl]-imidazolinium-iodid
Description
The compound 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide is a chiral imidazolium salt characterized by its bulky naphthalene substituents and an iodide counterion. Its structure features two (1S)-configured 2,2-dimethyl-1-naphthalen-1-ylpropyl groups symmetrically attached to the 4,5-dihydroimidazol-1-ium core.
The iodide counterion enhances solubility in polar solvents, making the compound suitable for ionic liquid formulations or catalytic systems requiring polar reaction media. Its structural rigidity and π-electron-rich naphthalene groups may facilitate π-π interactions or steric steering in catalytic processes.
Properties
CAS No. |
1333385-97-9 |
|---|---|
Molecular Formula |
C33H39IN2 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
1,3-bis(2,2-dimethyl-1-naphthalen-1-ylpropyl)-4,5-dihydroimidazol-1-ium iodide |
InChI |
InChI=1S/C33H39N2.HI/c1-32(2,3)30(28-19-11-15-24-13-7-9-17-26(24)28)34-21-22-35(23-34)31(33(4,5)6)29-20-12-16-25-14-8-10-18-27(25)29;/h7-20,23,30-31H,21-22H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
FBAXFNUYKXNWGQ-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC2=CC=CC=C21)N3CC[N+](=C3)C(C4=CC=CC5=CC=CC=C54)C(C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide typically involves the following steps :
Formation of the Imidazolium Core: The initial step involves the formation of the imidazolium core through the reaction of an imidazole derivative with an alkylating agent.
Substitution with Naphthyl and Dimethylpropyl Groups: The imidazolium core is then substituted with naphthyl and dimethylpropyl groups through a series of nucleophilic substitution reactions.
Iodide Addition: Finally, the iodide ion is introduced to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactors to enhance efficiency and sustainability . These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form imidazolium-based oxidants.
Reduction: It can be reduced to form imidazolium-based reductants.
Substitution: The compound undergoes nucleophilic substitution reactions, particularly at the imidazolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various imidazolium derivatives, which are used as intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide has several scientific research applications, including :
Chemistry: It is used as a precursor for carbene ligands in catalytic reactions, particularly in the formation of metal-carbene complexes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide involves its role as a carbene ligand precursor . The compound forms stable metal-carbene complexes, which are highly reactive and can catalyze various organic transformations. The molecular targets and pathways involved include:
Metal Centers: The imidazolium core coordinates with metal centers to form stable complexes.
Catalytic Pathways: These complexes facilitate catalytic pathways, including cross-coupling reactions and polymerization.
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
The following table compares the target compound with structurally related imidazole derivatives:
Key Findings :
- However, this bulk may reduce solubility in nonpolar solvents relative to smaller aryl groups .
- Ionic vs. Neutral Forms : Unlike neutral imidazoles (e.g., 17n or Compound 1 in ), the target’s ionic nature improves polar solvent compatibility, favoring applications in electrochemical systems or ionic liquids .
Ionic vs. Neutral Imidazole Derivatives
Neutral imidazoles, such as 17n and Compound 1 (), lack the cationic imidazolium core and counterion. This difference impacts their reactivity and application scope:
- Catalytic Activity : Neutral imidazoles (e.g., 17n) act as ligands in Pd-catalyzed cross-coupling reactions, where their electron-donating properties stabilize metal centers . In contrast, imidazolium salts like the target compound may serve as carbene precursors or counterion-tunable ionic liquids.
- Solubility and Stability : The iodide counterion in the target compound increases thermal stability and solubility in polar media compared to neutral analogues, which may degrade under harsh conditions .
Phosphine-Containing vs. Aromatic Imidazolium Salts
The phosphine-containing imidazolium iodide 2-((Dicyclohexylphosphanyl)methyl)-1,3-bis(2,6-diisopropylphenyl)-4,5-dimethyl-1H-imidazol-3-ium iodide () highlights divergent design strategies for ligands:
- Coordination Chemistry : Phosphine groups in ’s compound enable strong σ-donation to metals, ideal for catalysis requiring electron-rich metal centers. The target compound’s naphthalene groups, however, prioritize steric shielding and π-interactions.
- Synthetic Complexity : Phosphine ligands often require multistep syntheses, whereas the target compound’s synthesis may prioritize modular alkylation of imidazole cores .
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